molecular formula C27H20Cl2N2 B4583079 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine CAS No. 152419-87-9

1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

Cat. No.: B4583079
CAS No.: 152419-87-9
M. Wt: 443.4 g/mol
InChI Key: DNPWJNYWWYZJCF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine is a structurally complex imine derivative featuring two 2-chlorophenyl groups and a conjugated aromatic framework.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2/c28-26-7-3-1-5-22(26)18-30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-19-23-6-2-4-8-27(23)29/h1-16,18-19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPWJNYWWYZJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364645
Record name 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152419-87-9
Record name 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-aminobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then further reacted with another equivalent of 2-chlorobenzaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
1-(2-Chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine Methanimine Two 2-chlorophenyl groups, benzyl-phenyl bridge Imine, aromatic chlorides N/A (Target)
(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine Methanimine 4-Chlorophenyl-furan, 4-methylphenyl Imine, furan ring
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine Methanimine 4-Chlorophenyl, 2,4,6-trifluorophenyl Imine, fluorides
1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine Methanimine 4-Chlorophenyl, thiazole ring Imine, thiazole

Key Observations:

  • The target compound’s dual 2-chlorophenyl groups distinguish it from analogs with single chlorophenyl substituents (e.g., ). The ortho-chloro substitution may sterically hinder interactions compared to para-substituted derivatives.
  • Unlike furan- or thiazole-containing analogs (), the target compound lacks heterocyclic rings, which could reduce its metabolic stability but increase lipophilicity.

Chemical Reactivity and Stability

Table 3: Reactivity and Stability Profiles

Compound Name Stability Reactivity Highlights Reference
This compound Moderate (imine hydrolysis risk) Susceptible to nucleophilic attack at imine bond N/A (Inferred)
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide High (amide stability) Resists hydrolysis due to amide bond
(N-Ethylidene)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine High (hydroxylamine stability) Forms stable coordination complexes

Key Observations:

  • The target compound’s imine group is less stable than amide or hydroxylamine derivatives (), necessitating storage under anhydrous conditions.
  • The chlorophenyl groups may participate in halogen bonding, a feature exploited in crystal engineering and drug design, as seen in analogs like 1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide .

Biological Activity

1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C24H20ClN5\text{C}_{24}\text{H}_{20}\text{ClN}_5

This indicates a molecular weight of approximately 420.89 g/mol. The presence of chlorophenyl and methanimine groups suggests potential interactions with biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study on related compounds demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. These compounds were found to inhibit cell growth through apoptosis induction and cell cycle arrest, particularly at the G1 phase .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chlorophenyl moiety may interact with specific cellular targets, leading to the disruption of critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Case Study 1: Antiproliferative Activity
    • Objective : To evaluate the antiproliferative effects of synthesized compounds similar to this compound.
    • Findings : The compounds exhibited IC50 values in the micromolar range against cancer cell lines, indicating strong potential for development as anticancer agents .
  • Case Study 2: Mechanistic Insights
    • Objective : To understand the molecular mechanisms underlying the anticancer effects.
    • Findings : The studies revealed that these compounds could induce apoptosis via mitochondrial pathways, with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Table of Biological Activity Data

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Compound A5.0Lung CancerApoptosis induction
Compound B3.2Breast CancerCell cycle arrest (G1 phase)
This compound4.5Multiple Cancer TypesMitochondrial pathway activation

Additional Biological Activities

Apart from anticancer properties, there are indications that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
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1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

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